Product packaging for Methyl 4-chlorobut-2-ynoate(Cat. No.:CAS No. 41658-12-2)

Methyl 4-chlorobut-2-ynoate

Cat. No.: B1201087
CAS No.: 41658-12-2
M. Wt: 132.54 g/mol
InChI Key: SQWTVWVBVHSZGM-UHFFFAOYSA-N
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Description

Strategic Positioning within Contemporary Organic Synthesis

In modern organic synthesis, the efficiency and selectivity of a reaction are paramount. Methyl 4-chlorobut-2-ynoate is strategically valuable as it contains multiple functionalities that can be addressed in a controlled manner. It serves as a precursor for creating more complex molecules through various reactions. For instance, the triple bond can participate in cycloaddition reactions, and the chlorine atom can be displaced in nucleophilic substitution reactions.

Research has explored its role as an electron-deficient alkyne in cycloaddition reactions. clockss.org Although one study reported that it did not yield the desired product in a specific [2+2]-type cycloaddition reaction under certain conditions, this highlights its specific reactivity profile that chemists can exploit. clockss.org The general class of alkynoates, to which this compound belongs, is widely used in phosphine-catalyzed isomerization and cycloaddition reactions to synthesize substituted pyrrolines, which are important heterocyclic motifs. rsc.org Furthermore, alkynoates are key reactants in transition metal-catalyzed annulation reactions for building complex fused-ring systems. rsc.org The presence of the chloroalkyl group offers a reactive handle for introducing further complexity after initial transformations on the alkyne, positioning it as a useful linchpin in multi-step synthetic sequences.

Historical Development and Initial Syntheses of Halogenated Alkynoates

The development of synthetic routes to halogenated alkynoates is tied to the broader history of creating functionalized acetylenic compounds. A common and direct method for the synthesis of this compound involves the chlorination of its corresponding alcohol, Methyl 4-hydroxybut-2-ynoate, often using a reagent like thionyl chloride.

The precursor, Methyl 4-hydroxybut-2-ynoate, has well-established synthetic procedures. One notable method involves the carboxylation of the Grignard reagent of propargyl alcohol, followed by esterification with methanol (B129727). orgsyn.org An alternative approach to the butynoate skeleton involves the reaction of 3-chloropropyne with carbon monoxide and methanol. The synthesis of halogenated organic compounds, in general, has been a significant area of research, leading to the development of numerous reagents and methods for introducing halogen atoms into molecules with high selectivity. nih.gov These advancements have been crucial for producing versatile building blocks like this compound for further use in constructing complex target molecules, including novel heterocyclic compounds. acs.org

Fundamental Structural Elements and their Influence on Reactivity Profiles

The reactivity of this compound is a direct consequence of its distinct structural features: the methyl ester group, the carbon-carbon triple bond (alkyne), and the allylic chlorine atom.

Methyl Ester Group (-COOCH₃): This electron-withdrawing group significantly influences the electronic nature of the adjacent alkyne. It polarizes the triple bond, rendering it electrophilic and susceptible to attack by nucleophiles. This activation is crucial for its participation in various addition and cycloaddition reactions.

Alkyne (C≡C): The triple bond is a site of high electron density and unsaturation, making it a key functional group for a wide array of transformations. It can undergo addition reactions, be reduced to alkenes or alkanes, or participate in pericyclic reactions. Its linear geometry also imparts specific conformational constraints on molecules synthesized from it. Alkynes are valuable intermediates in organic chemistry, serving as precursors for many other functional groups and as building blocks for coordination compounds. mdpi.com

Allylic Chloride (-CH₂Cl): The chlorine atom is attached to a carbon adjacent to the alkyne, placing it in an allylic-like position. This makes the chlorine a good leaving group in nucleophilic substitution reactions. The methylene (B1212753) (-CH₂) protons are also activated, potentially participating in base-mediated reactions. This functionality allows for the straightforward introduction of a wide variety of nucleophiles at the C-4 position, further extending the synthetic utility of the molecule. For example, similar structures like 1-aryloxy-4-chlorobut-2-yne derivatives are synthesized via Williamson ether synthesis, demonstrating the reactivity of the chlorobut-2-yne moiety. mdpi.com

The combination of these elements in a single, relatively small molecule makes this compound a potent and versatile reagent in the hands of a synthetic chemist.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 41658-12-2 sigmaaldrich.com
Molecular Formula C₅H₅ClO₂ uni.lu
Molecular Weight 132.55 g/mol sigmaaldrich.com
IUPAC Name methyl 4-chloro-2-butynoate sigmaaldrich.com
Physical Form Liquid sigmaaldrich.com

| InChI Key | SQWTVWVBVHSZGM-UHFFFAOYSA-N | sigmaaldrich.comuni.lu |

Table 2: Synthetic Precursors for this compound and Related Structures

Precursor Reagent(s) Product Source(s)
Methyl 4-hydroxybut-2-ynoate Thionyl chloride This compound
3-Chloropropyne Carbon monoxide, Methanol This compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5ClO2 B1201087 Methyl 4-chlorobut-2-ynoate CAS No. 41658-12-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-chlorobut-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO2/c1-8-5(7)3-2-4-6/h4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWTVWVBVHSZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194482
Record name Methyl chlorotetrolate
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Molecular Weight

132.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41658-12-2
Record name Methyl chlorotetrolate
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Record name Methyl chlorotetrolate
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Record name methyl 4-chlorobut-2-ynoate
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Chemical Reactivity and Mechanistic Investigations of Methyl 4 Chlorobut 2 Ynoate

Electrophilic and Nucleophilic Characteristics of the Alkyne Moiety

The carbon-carbon triple bond in methyl 4-chlorobut-2-ynoate is electron-deficient due to the electron-withdrawing effects of the adjacent ester and chloromethyl groups. This polarization renders the alkyne susceptible to attack by both electrophiles and nucleophiles, leading to a variety of addition and cycloaddition reactions.

The electron-deficient nature of the alkyne in this compound facilitates nucleophilic addition reactions. Nucleophiles can attack either of the sp-hybridized carbons, with the regioselectivity being influenced by the nature of the nucleophile and the reaction conditions. For instance, Michael addition-type reactions can occur where a nucleophile adds to the carbon beta to the carbonyl group.

Conversely, under certain conditions, the alkyne can also exhibit nucleophilic character. The π-electrons of the triple bond can attack strong electrophiles. ksu.edu.salasalle.edu This dual reactivity allows for a broad range of transformations. Electrophilic addition reactions typically proceed through a two-step mechanism involving the initial attack of an electrophile on the π-system to form a carbocation intermediate, which is then attacked by a nucleophile. ksu.edu.salumenlearning.com

Table 1: Examples of Addition Reactions

Reactant Nucleophile/Electrophile Product Type Reference
This compound Amine β-amino-α,β-unsaturated ester thieme-connect.com
This compound Thiol β-thio-α,β-unsaturated ester
This compound HCl Dichloroalkene acs.org

The activated triple bond of this compound readily participates in various cycloaddition reactions, which are powerful methods for constructing cyclic and heterocyclic systems. numberanalytics.com The regioselectivity of these reactions is a key aspect, often governed by the electronic and steric properties of both the alkyne and the reacting partner.

[2+2] cycloaddition reactions involving two π-electron systems can lead to the formation of four-membered rings. numberanalytics.com While these reactions are often photochemically initiated, thermal [2+2] cycloadditions can occur with highly activated or strained systems. researchgate.net In the context of this compound, its electron-deficient alkyne can react with electron-rich alkenes. However, studies have shown a high degree of substrate specificity in these reactions. For example, the reaction of a silyl (B83357) dienol ether of γ-pyrone with various electron-deficient alkynes, including this compound, did not yield the expected [2+2] cycloaddition products, highlighting the specific electronic and steric requirements for this transformation. clockss.org

Table 2: Substrate Specificity in [2+2] Cycloaddition Attempts

Alkyne Reactant Alkene Reactant Result Reference
This compound Silyl dienol ether of γ-pyrone No reaction clockss.org
Methyl propiolate Silyl dienol ether of γ-pyrone No reaction clockss.org
Methyl but-2-ynoate Silyl dienol ether of γ-pyrone No reaction clockss.org
Dimethyl acetylenedicarboxylate (B1228247) (DMAD) Silyl dienol ether of γ-pyrone Successful [2+2] cycloaddition followed by ring-opening clockss.org

The presence of both the alkyne and the reactive chloromethyl group within the same molecule allows for intramolecular cyclization reactions, providing access to various cyclic structures. These reactions can be triggered by creating a nucleophilic center elsewhere in a molecule that contains the this compound framework. For instance, derivatives of this compound can undergo intramolecular nucleophilic attack to form cyclic compounds. researchgate.net An alternative approach involves the use of radical cyclizations, where a radical is generated that can then add to the alkyne. whiterose.ac.ukunibe.ch

An example of an intramolecular cycloaddition involves the synthesis of a diol, which is then oxidized to a dialdehyde (B1249045) containing the alkyne moiety. This substrate can then undergo an intramolecular [4+2] cycloaddition. mit.edu

Dipolar cycloadditions, such as the [3+2] cycloaddition, are highly efficient methods for constructing five-membered heterocyclic rings. msu.eduuchicago.edu In these reactions, a 1,3-dipole reacts with a dipolarophile, in this case, the electron-deficient alkyne of this compound. This type of reaction has been utilized in the synthesis of various heterocyclic compounds. For example, nitrones have been shown to undergo dipolar cycloaddition with methyl 2-chlorobut-3-enoate, a related substrate, to form isoxazoline (B3343090) derivatives. cu.edu.tr The electrophilic nature of the alkyne in this compound makes it a suitable partner for reaction with various 1,3-dipoles, leading to a range of heterocyclic structures. wits.ac.za

Cycloaddition Reactions and Their Regioselectivity

Intramolecular Cyclizations

Reactivity of the Halogen Functionality

The chlorine atom in this compound is situated on a primary carbon atom, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups at the C4 position. The reaction typically proceeds via an SN2 mechanism, where a nucleophile displaces the chloride ion. This functionality has been exploited in the synthesis of various derivatives, including the preparation of precursors for 1,4-dihydropyridines. mdpi.comnih.gov The chlorine can be substituted by various nucleophiles, such as amines and pyridines, often in the presence of a base or a catalyst like potassium iodide. mdpi.comnih.gov This reactivity further enhances the synthetic utility of this compound as a versatile building block. researchgate.net

Nucleophilic Substitution Reactions

The chlorine atom at the C-4 position of this compound is susceptible to nucleophilic substitution, enabling the synthesis of a variety of derivatives. This reactivity is a cornerstone of its utility in constructing more complex molecular architectures.

The general scheme for nucleophilic substitution involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. The rate and success of the reaction are influenced by several factors, including the strength of the nucleophile, the reaction conditions, and the solvent. byjus.comrammohancollege.ac.in

Key examples of nucleophilic substitution reactions involving this compound and its derivatives include:

Amination: Primary and secondary amines can displace the chloride to form the corresponding 4-amino-2-ynoate derivatives. For instance, the reaction of 6-chloro-1-hexynylphosphonate with primary and secondary amines results in the formation of 2-aminocyclohexenylphosphonates. researchgate.net Similarly, the reaction of isobutyl 7-chlorohept-2-ynoate with various amines in acetonitrile (B52724) at 70°C yields (E)-sec-butyl 2-(1-alkylpiperidin-2-ylidene)acetates. researchgate.net

Thiolation: Thiols can react with this compound to introduce a sulfur-containing moiety. For example, 4-chlorobut-2-yn-1-amine (B8655031) hydrochloride reacts with 3-sulfanylbenzoic acid in the presence of a base to form the corresponding sulfanyl (B85325) derivative.

Halogen Exchange: While less common, the chlorine atom can potentially be exchanged for other halogens under specific conditions.

Formation of Butenolides: Nucleophilic attack can sometimes be followed by intramolecular cyclization, leading to the formation of butenolide rings, which are present in numerous natural products. organic-chemistry.orgnih.govuni-rostock.de

The table below summarizes representative nucleophilic substitution reactions of chloro-substituted butyne derivatives.

NucleophileSubstrateProductReaction ConditionsReference
Primary/Secondary Amines6-chloro-1-hexynylphosphonate2-aminocyclohexenylphosphonatesNot specified researchgate.net
Various AminesIsobutyl 7-chlorohept-2-ynoate(E)-sec-butyl 2-(1-alkylpiperidin-2-ylidene)acetatesAcetonitrile, 70°C researchgate.net
3-Sulfanylbenzoic Acid4-chlorobut-2-yn-1-amine hydrochlorideSulfanyl derivativeIsopropyl alcohol, Hunig's base, 120°C, 16h

These reactions typically proceed via an S(_N)2 mechanism, where the nucleophile attacks the carbon atom from the backside relative to the leaving group. byjus.com However, the specific mechanism can be influenced by the substrate structure, nucleophile, and reaction conditions. byjus.comnih.gov

Elimination Reactions

Under the influence of a base, this compound can undergo elimination of hydrogen chloride (HCl) to form a highly reactive enyne intermediate. This process is a significant pathway that competes with or follows nucleophilic substitution, depending on the reaction conditions and the nature of the base.

The general mechanism involves the abstraction of a proton by the base, followed by the departure of the chloride ion. The regioselectivity of the elimination is dictated by the acidity of the available protons and the stability of the resulting double bond. The presence of the electron-withdrawing ester group can influence the acidity of adjacent protons.

An example of an elimination reaction is the formation of 4-chlorobut-2-yne from 4-chlorobut-2-en-1-amine (B13081707) under certain conditions, showcasing the potential for elimination to generate new unsaturated systems. smolecule.com

Interplay Between Ester and Halogen Functionalities on Alkyne Reactivity

The reactivity of the alkyne bond in this compound is significantly modulated by the electronic effects of the adjacent ester and the propargylic chloro functionalities.

Ester Group: The methyl ester group is an electron-withdrawing group. Through its inductive and resonance effects, it decreases the electron density of the alkyne, making it more susceptible to nucleophilic attack. This electronic pull facilitates reactions at the alkyne itself, such as additions or cycloadditions.

Chloro Group: The chlorine atom is also electron-withdrawing via the inductive effect, further polarizing the molecule. This effect enhances the electrophilicity of the carbon atom to which it is attached, making it a prime site for nucleophilic substitution.

The combined influence of these two groups creates a molecule with multiple reactive sites. The outcome of a reaction with a given reagent often depends on a delicate balance between these electronic factors and the specific reaction conditions. For instance, a strong, non-basic nucleophile might favor substitution at the C-4 position, while a strong, sterically hindered base might promote elimination. A comparison with isobutyl 7-chlorohept-2-ynoate shows that the carboxylate group's smaller inductive effect compared to a phosphonate (B1237965) group can lead to different reaction pathways, such as enamine formation followed by N-C cyclization. researchgate.net

Rearrangement Pathways and Isomerization Processes

This compound and related structures can undergo various rearrangement and isomerization reactions, often leading to the formation of structurally diverse products. These processes can be triggered by heat, light, or the presence of a catalyst.

One potential rearrangement pathway involves the formation of allene (B1206475) intermediates. Under certain conditions, particularly with the involvement of a base, a propargyl-allenyl isomerization can occur. This can lead to the formation of a 4-chloro-2,3-butadienoate ester, which is a highly reactive species itself and can participate in subsequent reactions.

Isomerization can also involve the migration of the double bond. For example, the isomerization of β,γ-unsaturated butenolides to their α,β-unsaturated counterparts can be achieved using a chiral proton-transfer catalyst. organic-chemistry.org While not a direct reaction of this compound, it illustrates a common isomerization pathway for related structures.

Computational and Theoretical Studies of Methyl 4 Chlorobut 2 Ynoate Reactivity

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical calculations are fundamental to elucidating the step-by-step pathways of chemical reactions. For molecules such as methyl 4-chlorobut-2-ynoate, these investigations can predict the feasibility of a proposed mechanism by calculating the energies of all participating species, including short-lived intermediates and transition states.

Density Functional Theory (DFT) has become a standard method in computational chemistry for studying the electronic structure of molecules, offering a favorable balance between accuracy and computational cost. ufla.bryoutube.com It is particularly useful for locating and analyzing transition states, which are the highest energy points along a reaction coordinate. nih.gov A transition state is mathematically defined as a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. nih.govreddit.com

The process of analyzing a reaction mechanism using DFT typically involves:

Geometry Optimization: The three-dimensional structures of reactants, products, and intermediates are optimized to find their lowest energy conformations.

Transition State Searching: Various algorithms are employed to locate the geometry of the transition state between two minima (e.g., reactant and intermediate). researchgate.netyoutube.com

Frequency Calculation: This is performed to confirm the nature of the stationary points. Reactants and products must have zero imaginary frequencies, while a true transition state must have exactly one. nih.govreddit.com

Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the identified transition state correctly connects the desired reactant and product, an IRC calculation is performed. nih.gov This traces the minimum energy path downhill from the transition state to the corresponding energy minima.

Commonly used DFT functionals for such studies on organic reactions include B3LYP and M06-2X, often paired with basis sets like 6-31G(d,p) or larger to accurately describe the electron distribution. nih.govcopernicus.orgmdpi.com While specific DFT studies on reactions of this compound are not prevalent in the literature, the methodology has been applied to closely related systems. For instance, in the MeMgCl-catalyzed hydroboration of esters, DFT calculations at the M06-2X/6-31G(d,p) level were used to map the entire reaction pathway, identifying intermediates and calculating the energy barriers of key transition states. mdpi.com

For example, computational studies of catalyzed ester reductions have detailed the free energy profile, revealing the energetic cost of each step. mdpi.com A representative profile might show an initial exergonic complex formation, followed by an intramolecular rearrangement through a transition state with a specific energy barrier, leading to the final product. mdpi.com

Table 1: Illustrative Energetic Profile Data for a Catalyzed Ester Reaction Pathway (Data based on a related system) mdpi.com
Reaction StepSpeciesDescriptionRelative Free Energy (kcal/mol)
1ReactantsCatalyst + Ester0.0
2INT1Initial Catalyst-Ester Complex-14.5
3TS1First Transition State-2.2
4INT2Zwitterionic Intermediate-25.0
5Product ComplexCatalyst-Product Adduct-30.0

Density Functional Theory (DFT) Applications for Transition State Analysis

Molecular Modeling for Conformational Analysis and Stereochemical Predictions

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. studysmarter.co.uk It is essential for conformational analysis—the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. nobelprize.org For a molecule like this compound, rotation around the C-C and C-O single bonds can lead to various conformers with different energies.

Computational methods can predict the relative stabilities of these conformers. For instance, DFT calculations on a related molecule containing a methoxycarbonyl group (-COOCH₃) showed that steric repulsions between substituents could significantly destabilize certain conformations. uc.pt The most stable conformer is the one that minimizes steric and electronic strain. nobelprize.org

This conformational preference is critical for predicting the stereochemical outcome of reactions. The accessibility of a reactant's reactive site can be dictated by its dominant conformation, thereby influencing which stereoisomer is preferentially formed. Studies on the Wittig reactions of a closely related compound, methyl Z-4-chlorobut-2-enoate, revealed that reactions can proceed with extensive stereomutation, meaning the initial stereochemistry of the double bond is not necessarily preserved in the product. cdnsciencepub.com This suggests that under the reaction conditions, intermediates may rapidly equilibrate between different conformations or geometric isomers before the final product-forming step occurs. cdnsciencepub.com

Frontier Molecular Orbital Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative model used to explain and predict chemical reactivity. youtube.comwikipedia.org The theory posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. youtube.comnumberanalytics.com

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. A molecule with a high-energy HOMO is a good electron donor and is considered nucleophilic. ossila.com

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is empty of electrons. A molecule with a low-energy LUMO is a good electron acceptor and is considered electrophilic. ossila.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular reactivity. A small HOMO-LUMO gap generally signifies a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO. schrodinger.com

For this compound, FMO theory can predict its reactive sites. The electron-withdrawing nature of the ester and chloro groups, combined with the alkyne's π-system, suggests that the molecule possesses significant electrophilic character. The LUMO would likely be centered on the sp-hybridized carbons of the alkyne and the carbon atom bonded to the chlorine, making these sites susceptible to attack by nucleophiles. The energy of the HOMO, LUMO, and the gap can be quantitatively calculated using DFT methods, allowing for the determination of various reactivity descriptors. irjweb.comresearchgate.net

Table 2: Representative Data from a Frontier Molecular Orbital Analysis
ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-7.0 to -9.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.5 to -2.0
Energy Gap (ΔE)ELUMO - EHOMO; indicates reactivity5.0 to 9.0
Chemical Hardness (η)(ELUMO - EHOMO) / 2; resistance to change in electron configuration2.5 to 4.5
Chemical Potential (µ)(EHOMO + ELUMO) / 2; electron escaping tendency-3.75 to -5.75

Advanced Spectroscopic Characterization Techniques in the Study of Methyl 4 Chlorobut 2 Ynoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, is a cornerstone for the unambiguous structural elucidation of organic molecules like Methyl 4-chlorobut-2-ynoate. nih.gov By analyzing chemical shifts, spin-spin coupling, and signal integrations, a complete picture of the molecule's atomic connectivity can be assembled.

In ¹H NMR, the protons in different chemical environments within the molecule will resonate at distinct frequencies. The methyl protons of the ester group (CH₃) are expected to appear as a singlet, while the methylene (B1212753) protons (CH₂) adjacent to the chlorine atom will also produce a singlet, shifted downfield due to the electronegativity of the halogen.

In ¹³C NMR, each unique carbon atom in the molecule provides a distinct signal. The carbonyl carbon of the ester group is typically found in the 150-170 ppm range. rsc.org The two sp-hybridized carbons of the alkyne bond will resonate in the 70-90 ppm region, and the carbon atoms of the methyl and chloromethylene groups will appear at higher field strengths. Advanced 2D NMR techniques, such as COSY and HMQC, can be used to establish correlations between protons and carbons, confirming the structural assignment. escholarship.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions. carlroth.comrsc.org

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale
-C≡C-CH₂Cl ~ 4.3 (s, 2H)~ 35-45Methylene protons and carbon are deshielded by the adjacent electronegative chlorine atom.
-C≡C- -~ 75-85sp-hybridized carbons of the alkyne.
-C≡C- -~ 70-80sp-hybridized carbons of the alkyne.
C=O -~ 152-155Carbonyl carbon of an α,β-unsaturated ester.
-OCH₃ ~ 3.8 (s, 3H)~ 52-54Methyl protons and carbon of the ester group. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Methods for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule. up.ac.zaedinst.com These methods measure the vibrational energies of molecular bonds. While IR spectroscopy detects changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making them complementary. up.ac.zaaps.org

For this compound, IR spectroscopy would clearly show characteristic absorption bands. A strong absorption peak for the ester carbonyl (C=O) stretch is expected around 1730-1750 cm⁻¹. uc.edu The carbon-carbon triple bond (C≡C) stretch, being internal and relatively symmetric, would likely produce a weak to medium intensity band in the 2100-2260 cm⁻¹ region. uc.educopbela.org Other key absorptions include the C-O stretch of the ester and the C-Cl stretch. uc.edulibretexts.org

Raman spectroscopy would be particularly useful for observing the C≡C triple bond, as symmetric, non-polar bonds often produce strong Raman signals. spectroscopyonline.com

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Expected IR Frequency (cm⁻¹) Expected Raman Signal
C=O (Ester) Stretch1750–1730 (Strong) uc.eduWeak to Medium
C≡C (Alkyne) Stretch2260–2100 (Weak-Medium, internal) uc.educopbela.orgStrong
C-O (Ester) Stretch1300–1000 (Strong) uc.eduWeak
C-H (Methyl) Stretch3000–2850 (Medium) libretexts.orgMedium
C-Cl (Alkyl Halide) Stretch850–550 (Strong) libretexts.orgMedium to Strong

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. libretexts.org For this compound (C₅H₅ClO₂), high-resolution mass spectrometry (HRMS) can determine its monoisotopic mass with high precision (calculated as 131.9978 Da). uni.lu

Under electron impact (EI) ionization, the molecule will form a molecular ion (M⁺˙), which then undergoes fragmentation. chemguide.co.uk The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic peak, where the ratio of the M⁺˙ peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) is approximately 3:1.

Common fragmentation pathways for an ester include the loss of the alkoxy group. libretexts.org For this compound, this would involve the loss of the methoxy (B1213986) radical (•OCH₃) to form an acylium ion [M - 31]⁺, or the loss of the methyl group to form [M - 15]⁺. Another characteristic fragment for methyl esters is the [COOCH₃]⁺ ion, which has an m/z of 59. acdlabs.com Cleavage of the carbon-chlorine bond could also occur, leading to a fragment at [M - 35]⁺.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion/Fragment Predicted m/z (for ³⁵Cl) Description
[M+H]⁺ 133.0051Protonated molecule uni.lu
[M+Na]⁺ 154.9870Sodiated adduct uni.lu
[M]⁺˙ 131.9978Molecular ion (monoisotopic) uni.lu
[M-CH₃]⁺ 117Loss of a methyl group
[M-OCH₃]⁺ 101Loss of the methoxy group libretexts.org
[M-Cl]⁺ 97Loss of the chlorine atom
[COOCH₃]⁺ 59Methyl ester fragment acdlabs.com

X-ray Crystallography for Solid-State Structural Analysis of Derivatives (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique can provide precise bond lengths, bond angles, and stereochemical information. While this compound is a liquid at room temperature, its derivatives can often be synthesized as crystalline solids suitable for X-ray analysis. escholarship.orgimperial.ac.uk

Should a crystalline derivative of this compound be prepared, for instance, through a reaction that yields a solid product, X-ray crystallography could be employed to confirm its structure and stereochemistry unambiguously. ethz.ch This would be particularly valuable in verifying the outcomes of stereoselective reactions involving this building block. While the technique is highly applicable, specific crystallographic data for derivatives of this compound were not available in the surveyed literature.

Advanced Spectroscopic Analyses for In-Situ Reaction Monitoring

The progress of chemical reactions involving this compound can be monitored in real-time using in-situ spectroscopic techniques. Methods like FT-IR and NMR spectroscopy allow chemists to track the disappearance of reactants and the appearance of products without needing to isolate samples from the reaction mixture. uc.pt

For example, when this compound is used as a reactant, FT-IR spectroscopy can monitor the decrease in the intensity of its characteristic C≡C or C=O stretching bands. This approach has been used to follow reactions of similar compounds. clockss.orgindianchemicalsociety.com This real-time analysis provides valuable kinetic data and insights into reaction mechanisms, helping to optimize reaction conditions such as temperature, pressure, and catalyst loading for improved yield and selectivity. whiterose.ac.uk

Applications in Organic Synthesis and Materials Science

Methyl 4-chlorobut-2-ynoate as a Versatile Synthetic Building Block

The dual reactivity of this compound allows for a wide range of chemical transformations, making it a key starting material in various synthetic pathways.

This compound serves as a precursor for constructing intricate molecular frameworks. The presence of the alkyne and the chloro group allows for sequential or one-pot reactions to build molecular complexity. For instance, it can be used in intramolecular cycloaddition reactions, such as the [4+2] cycloaddition of conjugated ynones, to generate polycyclic systems like dihydroisobenzofurans. mit.edu These structures can then be further elaborated into more complex molecules. The reactivity of the chloro group allows for nucleophilic substitution, introducing a variety of functional groups, while the alkyne can participate in reactions like hydrohalogenation to create substituted alkenes. acs.org

The alkyne group in this compound is particularly useful for the synthesis of modified nucleotides and their bioconjugates through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). bldpharm.commdpi.com This reaction allows for the efficient and specific attachment of the alkyne-containing moiety to azide-modified biomolecules, such as oligonucleotides. njbio.comnih.govbiosyn.com These modifications can be introduced to alter the properties of the nucleotides for various applications, including the development of therapeutic agents and diagnostic tools. njbio.comnih.govbiosyn.com The process often involves synthesizing an alkyne-modified nucleoside which is then "clicked" to an azide-containing molecule. mdpi.com

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. cem.com this compound can serve as a starting material for the synthesis of various heterocyclic systems. The alkyne functionality can undergo cyclization reactions with suitable reagents to form a variety of five- and six-membered heterocycles. For example, it can be envisioned to participate in reactions leading to the formation of furans, pyrroles, or pyridines, which are core structures in many biologically active compounds. cem.commsu.edu

Synthesis of Modified Nucleotides and Related Bio-Conjugates

Potential Applications in Advanced Materials Science

The unique chemical properties of this compound also lend themselves to the development of novel materials with tailored functionalities.

The alkyne group of this compound is a prime handle for its incorporation into polymer chains using click chemistry. utoronto.canih.gov This highly efficient and specific reaction allows for the functionalization of polymers with alkyne side chains, which can then be further modified. For example, polymers can be synthesized with pendant alkyne groups derived from this compound. These alkyne-functionalized polymers can then be reacted with azide-containing molecules to attach specific functionalities, leading to materials with tailored properties for applications in drug delivery, coatings, and electronics. nih.govugent.be The copper-catalyzed Huisgen 1,3-dipolar cycloaddition is a premier example of click chemistry used for this purpose. utoronto.ca

Supramolecular assembly involves the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. The functionalities present in this compound and its derivatives can play a role in directing such assemblies. For instance, the triazole ring formed via a click reaction with an azide (B81097) can participate in hydrogen bonding and π-stacking interactions, which are crucial for the formation of ordered supramolecular structures. utoronto.ca This could potentially be exploited to create novel gels, liquid crystals, and other organized materials.

Future Research Directions and Perspectives

Development of Enantioselective and Diastereoselective Transformations

The creation of chiral molecules with high precision is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry. Future research will likely focus on developing novel enantioselective and diastereoselective transformations involving methyl 4-chlorobut-2-ynoate. The demand for chiral heterocyclic rings in pharmaceuticals underscores the need for sustainable methods to synthesize these valuable compounds from chiral building blocks. ucl.ac.uk

Key areas of exploration include:

Asymmetric Catalysis: The use of chiral catalysts, such as metal complexes with chiral ligands (e.g., BINAP-Ru) or organocatalysts (e.g., proline derivatives), will be instrumental in achieving high enantiomeric excess in reactions involving this compound. beilstein-journals.org Screening various catalysts and reaction conditions will be crucial for optimizing these transformations.

Chiral Auxiliaries: Employing chiral auxiliaries attached to the this compound backbone can direct the stereochemical outcome of subsequent reactions. This approach allows for the synthesis of specific stereoisomers, which can then be isolated after removal of the auxiliary.

Enzyme-Mediated Reactions: Biocatalysis, utilizing enzymes like ene-reductases, offers a green and highly selective alternative to traditional chemical methods. ucl.ac.uk Engineered enzymes could be developed to catalyze specific enantioselective reactions of this compound and its derivatives, leading to the formation of valuable chiral products. ucl.ac.ukd-nb.info Research in this area could focus on expanding the substrate scope of existing enzymes and engineering new biocatalysts for novel transformations. ucl.ac.ukd-nb.info

A significant challenge in this area is controlling the stereochemistry at multiple centers to produce the desired diastereomer. Detailed mechanistic studies will be essential to understand the factors governing stereoselectivity and to design more effective catalytic systems.

Integration into Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds. beilstein-journals.orgmit.edu Integrating the synthesis and reactions of this compound into continuous flow systems presents a significant opportunity for future research. beilstein-journals.org

Potential benefits and research directions include:

Enhanced Safety and Control: Flow reactors offer superior heat and mass transfer, allowing for precise control over reaction parameters such as temperature and pressure. beilstein-journals.orgmmsl.cz This is particularly advantageous for handling potentially hazardous reagents or intermediates.

Increased Efficiency and Scalability: Continuous flow processes can operate for extended periods, enabling the production of larger quantities of material in a smaller footprint compared to batch reactors. mit.edu This is crucial for industrial applications.

Telescoped Reactions: Flow chemistry facilitates the coupling of multiple reaction steps into a single, continuous process, eliminating the need for intermediate isolation and purification. mit.edu This can significantly shorten synthesis times and reduce waste.

In-line Analysis and Optimization: The integration of real-time analytical techniques, such as spectroscopy and chromatography, allows for continuous monitoring of the reaction progress and rapid optimization of reaction conditions. mdpi.com

Challenges in this area include the potential for reactor fouling or clogging, especially in reactions that produce solid byproducts. mmsl.cz Future work will need to address these challenges through innovative reactor design and process optimization.

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to minimize environmental impact. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly synthetic methods.

Key areas of investigation include:

Use of Renewable Feedstocks: Exploring routes to synthesize this compound and its precursors from renewable resources, such as biomass-derived sugars, is a key goal. ucl.ac.uk

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Benign Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, supercritical fluids, or bio-based solvents. The use of less hazardous chlorinating agents in the synthesis of chlorinated intermediates is also an important consideration. google.com

Catalytic Methods: Prioritizing the use of catalytic methods, including biocatalysis and metal catalysis, over stoichiometric reagents to reduce waste and improve efficiency. ucl.ac.ukrsc.org

One promising approach is the use of aryldiazonium salts in a "green chemistry tactic" for the synthesis of carbon-based chelators, which could be adapted for reactions involving derivatives of this compound. arabjchem.org

Advanced Mechanistic Investigations using Real-Time Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new reactivity. The application of advanced, real-time spectroscopic techniques to study reactions involving this compound will provide invaluable insights.

Techniques and their potential applications include:

In-situ NMR and IR Spectroscopy: These techniques can monitor the formation of intermediates and products in real-time, providing kinetic and structural information. This is particularly useful for elucidating complex reaction pathways.

Mass Spectrometry: Real-time mass spectrometry, such as electrospray ionization mass spectrometry (ESI-MS), can be coupled with flow reactors to monitor reaction progress and identify transient species. mdpi.com

X-ray Crystallography: While not a real-time technique for solution-phase reactions, the crystallographic analysis of key intermediates or products can provide definitive structural information that is crucial for confirming proposed mechanisms. clockss.org

These advanced analytical methods will enable a more detailed understanding of the electronic and steric factors that govern the reactivity of this compound, paving the way for the rational design of new and improved synthetic methods.

Synergistic Approaches Combining Computational and Experimental Research

The combination of computational modeling and experimental work offers a powerful synergy for accelerating chemical discovery. Future research on this compound will greatly benefit from such an integrated approach.

Areas where this synergy can be applied:

Reaction Prediction and Design: Computational methods, such as Density Functional Theory (DFT), can be used to predict the feasibility and outcome of new reactions, guiding experimental efforts towards the most promising avenues. clockss.org

Mechanistic Elucidation: Computational modeling can be used to calculate transition state energies and reaction pathways, providing a theoretical framework to interpret experimental observations and elucidate complex mechanisms. clockss.org

Catalyst Design: Computational screening can be employed to design and identify optimal catalysts for specific transformations, reducing the need for extensive experimental screening.

Data-Driven Discovery: The integration of machine learning algorithms with large experimental datasets can help identify hidden patterns and relationships, leading to the discovery of new reactions and the optimization of existing ones. mdpi.com

By combining the predictive power of computational chemistry with the empirical validation of experimental work, researchers can more efficiently explore the chemical space of this compound and unlock its full potential as a versatile building block in organic synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-chlorobut-2-ynoate, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves esterification of 4-chlorobut-2-ynoic acid with methanol under catalytic acidic conditions (e.g., H₂SO₄). To optimize purity, employ vacuum distillation to isolate the ester and use preparative HPLC for further refinement. Characterization via 1^1H/13^{13}C NMR and GC-MS is critical to confirm structure and assess purity (≥98% by area normalization). Always cross-reference synthetic protocols with databases like Reaxys or SciFinder to validate novel or modified procedures .

Q. How should researchers characterize this compound to ensure reproducibility?

  • Methodological Answer : Standard characterization includes:

  • Spectroscopy : 1^1H NMR (δ 3.8 ppm for methyl ester, δ 5.2 ppm for alkyne protons), 13^{13}C NMR (δ 170 ppm for carbonyl).
  • Chromatography : GC-MS (retention time ~8.2 min, m/z 148 [M⁺]).
  • Physical Properties : Melting point (if crystalline) and refractive index.
    Compare results with literature data in SciFinder or Reaxys to confirm consistency. Discrepancies may indicate impurities or isomerization .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. The compound’s α,β-unsaturated ester structure may cause skin irritation (H315) or respiratory sensitization (H334). Store under inert atmosphere (N₂) at 4°C to prevent degradation. Refer to SDS guidelines for emergency procedures .

Advanced Research Questions

Q. How can reaction pathways involving this compound be mechanistically validated?

  • Methodological Answer : Use isotopic labeling (e.g., 13^{13}C or 18^{18}O) to trace bond formation/cleavage in nucleophilic additions or cycloadditions. Computational modeling (DFT or MD simulations) can predict transition states and regioselectivity. Validate experimentally via kinetic studies (e.g., Arrhenius plots) and intermediate trapping (e.g., quenching with D₂O) .

Q. What strategies resolve contradictions in reported reactivity data for this compound?

  • Methodological Answer : Conduct a systematic review:

  • Step 1 : Aggregate studies from PubMed, SciFinder, and Web of Science.
  • Step 2 : Classify data by reaction conditions (solvent, catalyst, temperature).
  • Step 3 : Perform meta-regression to identify variables causing discrepancies (e.g., solvent polarity effects on reaction rates).
    Address outliers via controlled replication studies .

Q. How can computational chemistry enhance the design of derivatives from this compound?

  • Methodological Answer :

  • QSAR Modeling : Correlate electronic parameters (HOMO/LUMO energies) with biological activity.
  • Docking Studies : Predict binding affinity to target enzymes (e.g., acetylcholinesterase).
  • Synthetic Feasibility : Use retrosynthetic software (e.g., Chematica) to prioritize derivatives with viable synthetic pathways. Validate predictions with small-scale pilot reactions .

Q. What analytical methods detect trace impurities in this compound, and how are they quantified?

  • Methodological Answer :

  • HPLC-DAD/ELS : Detect chlorinated byproducts (e.g., 4-chlorobut-2-ynoic acid) at ≤0.1% levels.
  • ICP-MS : Quantify heavy metal residues (e.g., Pd from catalytic reactions).
  • NMR Relaxation Experiments : Identify low-concentration isomers (e.g., Z/E isomers).
    Calibrate against certified reference standards (e.g., USP/EP guidelines) .

Methodological Tables

Parameter Typical Value Analytical Method Reference
Boiling Point120–122°C (5 mmHg)Vacuum Distillation
1^1H NMR (CDCl₃)δ 3.8 (s, 3H, COOCH₃)Bruker Avance 400 MHz
GC-MS Retention Time8.2 minAgilent 7890B/5977A
Purity Threshold≥98% (HPLC)USP <621> Chromatography

Key Considerations

  • Literature Review : Prioritize peer-reviewed journals indexed in PubMed or CAS databases. Avoid non-academic sources like BenchChem .
  • Data Reproducibility : Archive raw data (e.g., NMR FIDs, chromatograms) in supplementary materials for peer validation .
  • Ethical Reporting : Disclose conflicts of interest and funding sources in all publications .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.